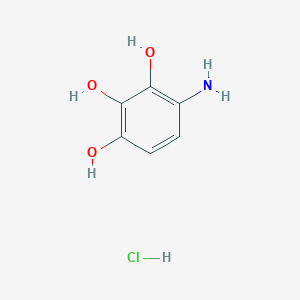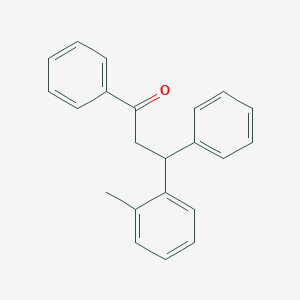![molecular formula C15H9F3N2O6 B14002149 [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate CAS No. 7402-84-8](/img/structure/B14002149.png)
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyl group and a 3,5-dinitrobenzoate moiety. This compound is of interest due to its potential reactivity and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with [3-(trifluoromethyl)phenyl]methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Diamino derivatives with amino groups replacing the nitro groups.
Substitution: Substituted products with new functional groups replacing the nitro groups.
Scientific Research Applications
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets .
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethyl)phenyl]methyl benzoate: Similar structure but lacks the nitro groups.
[3-(Trifluoromethyl)phenyl]methyl 4-nitrobenzoate: Contains a single nitro group instead of two.
[3-(Trifluoromethyl)phenyl]methyl 2,4-dinitrobenzoate: Nitro groups are positioned differently on the benzoate ring.
Uniqueness
The presence of both trifluoromethyl and dinitro groups in [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate makes it unique. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the dinitro groups provide sites for redox reactions and potential biological activity .
Properties
CAS No. |
7402-84-8 |
|---|---|
Molecular Formula |
C15H9F3N2O6 |
Molecular Weight |
370.24 g/mol |
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H9F3N2O6/c16-15(17,18)11-3-1-2-9(4-11)8-26-14(21)10-5-12(19(22)23)7-13(6-10)20(24)25/h1-7H,8H2 |
InChI Key |
UJSJZYMMPCEZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14002070.png)
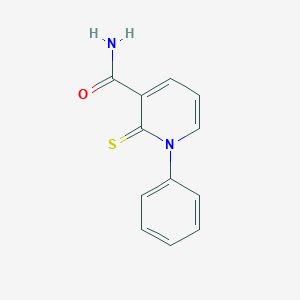
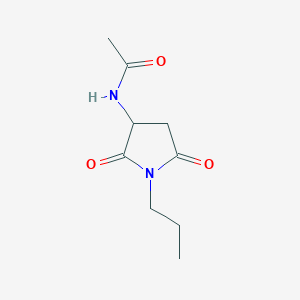
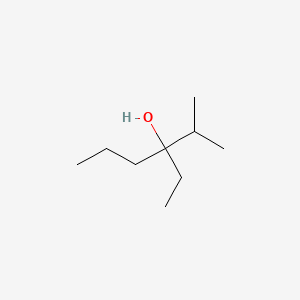
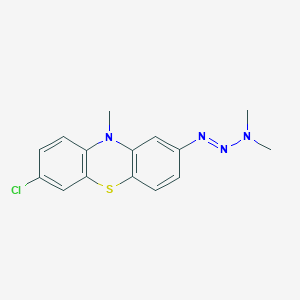
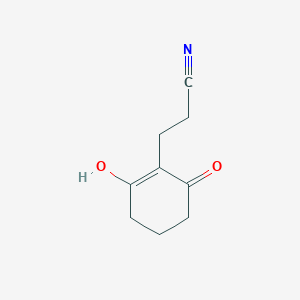
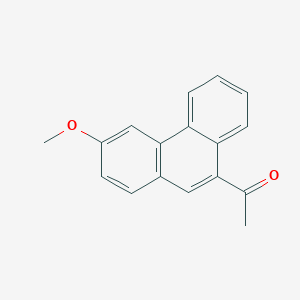
![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)
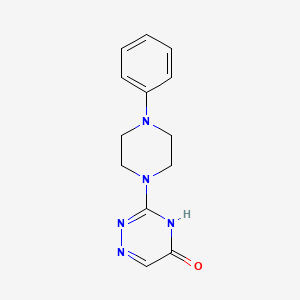
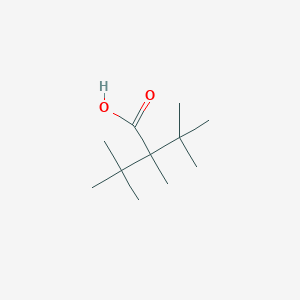
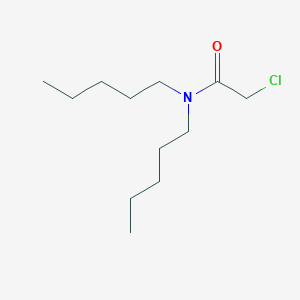
![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)
